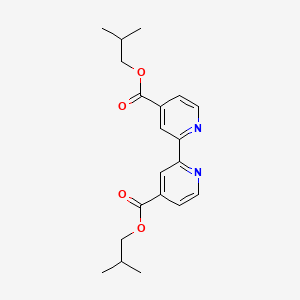![molecular formula C26H23Cl2P B12105434 [4-(Chloromethyl)phenyl]methyl-triphenyl-phosphonium chloride](/img/structure/B12105434.png)
[4-(Chloromethyl)phenyl]methyl-triphenyl-phosphonium chloride
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
[4-(Chloromethyl)phenyl]methyl-triphenyl-phosphonium chloride: is a chemical compound with the molecular formula C26H22ClP. It is a phosphonium salt that features a triphenylphosphonium group attached to a benzyl chloride moiety. This compound is of interest in various fields of chemistry due to its unique properties and reactivity.
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of [4-(Chloromethyl)phenyl]methyl-triphenyl-phosphonium chloride typically involves the reaction of triphenylphosphine with a benzyl chloride derivative. One common method is the reaction of triphenylphosphine with 4-(chloromethyl)benzyl chloride in the presence of a suitable solvent such as dichloromethane or toluene. The reaction is usually carried out at room temperature or slightly elevated temperatures to ensure complete conversion.
Industrial Production Methods: In an industrial setting, the production of this compound can be scaled up by using larger reaction vessels and optimizing reaction conditions to maximize yield and purity. The use of continuous flow reactors and automated systems can further enhance the efficiency and consistency of the production process.
化学反応の分析
Types of Reactions:
Substitution Reactions: [4-(Chloromethyl)phenyl]methyl-triphenyl-phosphonium chloride can undergo nucleophilic substitution reactions where the chloride ion is replaced by other nucleophiles such as hydroxide, cyanide, or amines.
Oxidation and Reduction Reactions: The compound can participate in redox reactions, particularly involving the phosphonium group. For example, it can be oxidized to form phosphine oxides or reduced to form phosphines.
Coupling Reactions: It can be used in coupling reactions to form carbon-carbon bonds, often facilitated by transition metal catalysts.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents such as sodium hydroxide, potassium cyanide, or primary amines in solvents like ethanol or water.
Oxidation: Oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride.
Major Products:
Substitution Products: Depending on the nucleophile, products can include alcohols, nitriles, or amines.
Oxidation Products: Phosphine oxides.
Reduction Products: Triphenylphosphine derivatives.
科学的研究の応用
Chemistry:
Catalysis: [4-(Chloromethyl)phenyl]methyl-triphenyl-phosphonium chloride is used as a phase-transfer catalyst in various organic reactions, facilitating the transfer of reactants between different phases.
Synthesis: It serves as a precursor for the synthesis of other phosphonium salts and related compounds.
Biology and Medicine:
Drug Development: The compound is explored for its potential use in drug delivery systems due to its ability to form stable complexes with various drugs.
Biological Studies: It is used in studies involving cell membrane permeability and transport mechanisms.
Industry:
Polymer Chemistry: It is utilized in the synthesis of specialty polymers and materials with unique properties.
Electronics: The compound is investigated for its potential use in the development of electronic materials and devices.
作用機序
The mechanism of action of [4-(Chloromethyl)phenyl]methyl-triphenyl-phosphonium chloride involves its interaction with various molecular targets. The phosphonium group can interact with negatively charged sites on biomolecules, facilitating the transport of the compound across cell membranes. This property is particularly useful in drug delivery applications, where the compound can help transport therapeutic agents into cells.
類似化合物との比較
Triphenylphosphine: A related compound that lacks the benzyl chloride moiety and is commonly used as a ligand in coordination chemistry.
Benzyltriphenylphosphonium Chloride: Similar in structure but with different substituents on the benzyl group.
Uniqueness:
Reactivity: The presence of the chloromethyl group in [4-(Chloromethyl)phenyl]methyl-triphenyl-phosphonium chloride makes it more reactive in nucleophilic substitution reactions compared to its analogs.
Applications: Its unique structure allows for diverse applications in catalysis, drug delivery, and material science, setting it apart from other phosphonium salts.
特性
分子式 |
C26H23Cl2P |
|---|---|
分子量 |
437.3 g/mol |
IUPAC名 |
[4-(chloromethyl)phenyl]methyl-triphenylphosphanium;chloride |
InChI |
InChI=1S/C26H23ClP.ClH/c27-20-22-16-18-23(19-17-22)21-28(24-10-4-1-5-11-24,25-12-6-2-7-13-25)26-14-8-3-9-15-26;/h1-19H,20-21H2;1H/q+1;/p-1 |
InChIキー |
HNOLCVUWDAMVQX-UHFFFAOYSA-M |
正規SMILES |
C1=CC=C(C=C1)[P+](CC2=CC=C(C=C2)CCl)(C3=CC=CC=C3)C4=CC=CC=C4.[Cl-] |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




![Methyl 4-[4-(trifluoromethyl)phenoxy]pyrrolidine-2-carboxylate](/img/structure/B12105371.png)



![3-Bromo-5,6,7,8-tetrahydroimidazo[1,2-a]pyrimidine hydrochloride](/img/structure/B12105407.png)



![3-(3,5-Dimethoxyphenyl)-2-hydroxy-3-[(2-methylpropan-2-yl)oxycarbonylamino]propanoic acid](/img/structure/B12105430.png)


![Ethyl 6-fluoro-4H-furo[3,2-b]pyrrole-5-carboxylate](/img/structure/B12105439.png)
